Cas no 2034259-67-9 (2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide)
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS026688606
- 2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
- N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide
- 2034259-67-9
- 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
- F6454-2305
-
- Inchi: 1S/C21H27N3O2/c1-17-13-20(7-10-22-17)24-11-8-18(9-12-24)14-23-21(25)16-26-15-19-5-3-2-4-6-19/h2-7,10,13,18H,8-9,11-12,14-16H2,1H3,(H,23,25)
- InChI Key: BGRDLXQYZXGZMI-UHFFFAOYSA-N
- SMILES: O=C(COCC1C=CC=CC=1)NCC1CCN(C2C=CN=C(C)C=2)CC1
Computed Properties
- Exact Mass: 353.21032711g/mol
- Monoisotopic Mass: 353.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.5Ų
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6454-2305-2μmol |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-5μmol |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-10μmol |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-20μmol |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-1mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F6454-2305-2mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-3mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-4mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6454-2305-5mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6454-2305-10mg |
2-(benzyloxy)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
2034259-67-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
Introduction to 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide (CAS No. 2034259-67-9)
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With a molecular structure characterized by its intricate connectivity and functional groups, this compound represents a promising candidate for further exploration in medicinal chemistry. The CAS No. 2034259-67-9 provides a unique identifier, facilitating its recognition and study in scientific literature and industrial applications.
The compound’s structure incorporates several key elements that make it of particular interest. The presence of a benzyloxy group at the second position and an acetamide moiety at the terminal position contributes to its potential biological activity. Additionally, the core framework includes a piperidine ring substituted with a 2-methylpyridin-4-yl group, which is known to enhance binding affinity and selectivity in various biological targets. This combination of structural features positions 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide as a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and potential interactions of this compound with biological receptors. Studies suggest that the benzyloxy group may enhance solubility, while the acetamide moiety could contribute to metabolic stability. Furthermore, the piperidine-pyridine hybrid structure has been shown to exhibit favorable pharmacokinetic profiles in preclinical models, making it an attractive candidate for further development.
In the context of current research, 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has been explored for its potential role in modulating enzyme activity and receptor binding. Specifically, its structural features are reminiscent of molecules that interact with targets involved in inflammation, pain signaling, and neurodegenerative diseases. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes, such as cyclooxygenases (COX) or proteases, which are implicated in various pathological processes.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to obtain enantiomerically pure forms, which are crucial for pharmaceutical applications where stereochemistry significantly influences biological activity.
As interest in targeted therapies grows, compounds like 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide are being evaluated for their potential in personalized medicine. The ability to modify specific functional groups while maintaining core structural integrity allows for the creation of libraries of analogs with tailored properties. High-throughput screening (HTS) techniques combined with structure-based drug design have accelerated the process of identifying lead compounds from such libraries.
The regulatory landscape for novel pharmaceutical compounds requires rigorous evaluation to ensure safety and efficacy before clinical translation. Preclinical studies involving cell-based assays, animal models, and pharmacokinetic studies are essential steps in determining the feasibility of moving this compound into human trials. Collaborative efforts between academic researchers and industry scientists have been instrumental in advancing such candidates through these critical phases.
Future directions for research on 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide include exploring its mechanism of action in greater detail and optimizing its pharmacological properties through structural modifications. Additionally, investigating its potential interactions with other biological pathways may uncover additional therapeutic applications beyond its initial scope. The integration of artificial intelligence (AI) tools for de novo drug design has also shown promise in generating novel analogs with enhanced efficacy and reduced side effects.
The impact of such compounds on global health cannot be overstated. By addressing unmet medical needs through innovative chemical solutions, researchers aim to improve patient outcomes and quality of life. The continued exploration of molecules like 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide underscores the dynamic nature of pharmaceutical research and development—a field that constantly evolves with new discoveries and technological advancements.
2034259-67-9 (2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)